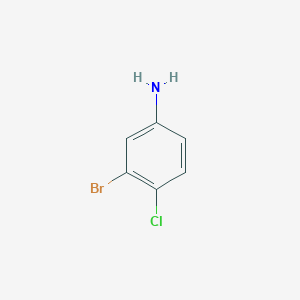

3-Bromo-4-chloroaniline

Overview

Description

3-Bromo-4-chloroaniline is a halogenated aniline derivative, which is a compound of interest in various chemical syntheses and applications. The presence of bromine and chlorine substituents on the aromatic ring makes it a versatile intermediate for the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of halogenated anilines and related compounds can be achieved through various methods. For instance, a gold-catalyzed synthesis of bromo/chloro dienes from propargylic carboxylates containing halogenated alkynes has been developed, demonstrating the utility of halogen atoms in promoting regioselective reactions . Similarly, an efficient synthesis of bromo(chloro)-selenyl(sulfenyl) indoles has been reported, which involves tandem reactions of dibromo(chloro)vinyl anilines with diselenides and disulfides, showcasing the high regio-selectivity and good yields achievable under transition-metal-free conditions . Moreover, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide, has been described, highlighting a multi-step process with bromination and dehydrogenation steps to achieve the desired product .

Molecular Structure Analysis

The molecular structure of halogenated anilines can be elucidated using various characterization techniques. X-ray single crystal diffraction has been used to determine the structure of a Schiff base derived from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline, revealing a monoclinic space group and specific cell parameters, as well as the coplanarity of aromatic rings due to the CN double bond . Additionally, the structure of 3-bromomethyl-2-chloro-quinoline has been characterized, showing a triclinic crystal space group and detailing intramolecular and intermolecular interactions that stabilize the structure .

Chemical Reactions Analysis

Halogenated anilines participate in various chemical reactions due to their reactive halogen substituents. The diene products from the gold-catalyzed synthesis mentioned earlier can undergo further reactions such as Diels-Alder and cross-coupling reactions, demonstrating their utility in organic synthesis . The Schiff base formed from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline also exhibits interesting chemical properties, including intramolecular and intermolecular interactions, as well as halogen...halogen interactions that contribute to the formation of a three-dimensional supramolecular network .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines and their derivatives are influenced by their molecular structures. For example, the novel binary organic complex formed from 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde has been studied for its physicochemical properties, including heat of fusion, entropy of fusion, and refractive index, providing insights into the compound's stability and potential applications . Additionally, the solid solutions formed between 4-chloro- and 4-bromo-N-salicylideneaniline exhibit different properties such as photochromism, thermochromism, and luminescence, depending on their composition and crystalline structure .

Scientific Research Applications

Chemical Synthesis and Compound Formation

3-Bromo-4-chloroaniline is involved in the synthesis of various complex chemical compounds. For example, its reactions with copper bromide (CuBr2) in hydrobromic acid (HBr) solution lead to the formation of brominated anilinium cations, contributing to the development of novel copper(I) bromide lattices through in-situ redox processes (Willett, 2001). Additionally, its derivatives have been synthesized and characterized, such as a Schiff base derived from 3-bromo-5-chlorosalicylaldehyde, indicating its role in forming complex organic structures (Zhao Fei-wen, 2009).

Electrochemical Studies

In electrochemical studies, derivatives of 3-Bromo-4-chloroaniline, like 4-bromoaniline, are investigated for their oxidation properties in acetonitrile solution. This research helps in understanding the electrochemical behavior of halogenated anilines, which is crucial for applications in electronic materials and electrochemical sensors (Kádár et al., 2001).

Environmental Impact and Bioremediation

3-Bromo-4-chloroaniline and its derivatives are significant in environmental science, particularly concerning pollution and bioremediation. For instance, the biodegradation of chloroanilines, including compounds related to 3-Bromo-4-chloroaniline, has been studied to understand their impact on aquatic and terrestrial environments and to develop bioremediation strategies for contaminated sites (Vangnai & Petchkroh, 2007).

Applications in Coordination Chemistry

3-Bromo-4-chloroaniline is also relevant in coordination chemistry, as seen in studies involving onium hexacyanoferrates(II) with halogenated anilines. These studies provide insights into the formation of complexes and their thermal stability, which is essential for developing new materials and catalysts (Voznyak et al., 2006).

Photoreduction Studies

The compound plays a role in photoreduction studies, such asthe investigation of the photoreduction of 4-bromonitrobenzene, a related compound, in aqueous solutions. Understanding the behavior of these compounds under light can have implications for photochemical synthesis and environmental photodegradation processes (Wubbels et al., 1988).

Bioaugmentation in Wastewater Treatment

In the context of wastewater treatment, studies have explored the use of bioaugmentation as a tool to protect microbial communities in bioreactors against shocks from compounds like 3-chloroaniline, which is structurally similar to 3-Bromo-4-chloroaniline. This research is crucial for improving wastewater treatment processes, particularly in handling toxic shocks from chlorinated organic contaminants (Boon et al., 2003).

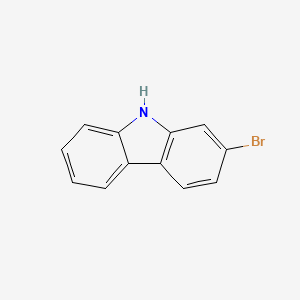

Catalysis and Organic Synthesis

Research on the palladium-catalyzed indolization of bromo- or chloroanilines, including derivatives of 3-Bromo-4-chloroaniline, has led to new approaches in the synthesis of indole compounds. These findings are significant for developing new synthetic methods in organic chemistry (Shen et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

3-Bromo-4-chloroaniline is a chemical compound used in various applications, including as an intermediate in pharmaceutical synthesis . .

Mode of Action

As an aniline derivative, it may interact with biological targets through hydrogen bonding or other non-covalent interactions

Result of Action

As an aniline derivative, it may have various effects depending on its specific targets and mode of action .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially influence its action .

properties

IUPAC Name |

3-bromo-4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZODFVCIDBDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511296 | |

| Record name | 3-Bromo-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823-54-1 | |

| Record name | 3-Bromo-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

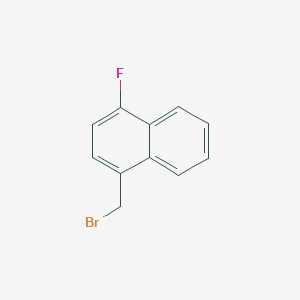

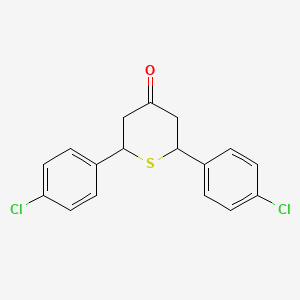

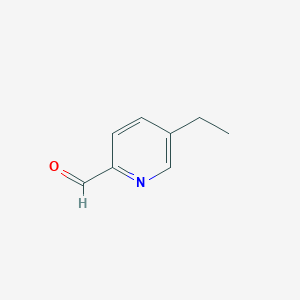

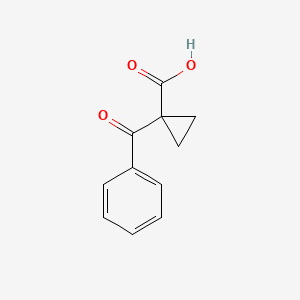

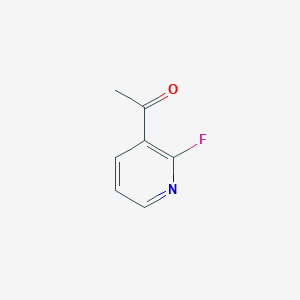

Synthesis routes and methods I

Procedure details

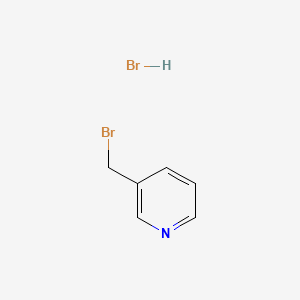

Synthesis routes and methods II

Procedure details

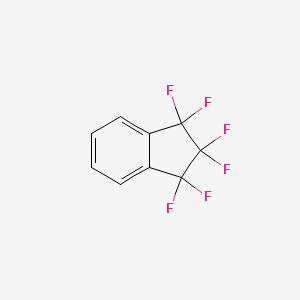

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)